Strategic Sourcing and Utilization of Fmoc-2,6-Difluoro-L-Phenylalanine in Peptide Therapeutics
Strategic Sourcing and Utilization of Fmoc-2,6-Difluoro-L-Phenylalanine in Peptide Therapeutics
Executive Summary
Fmoc-2,6-Difluoro-L-Phenylalanine (Fmoc-2,6-F2-Phe-OH) is a high-value, non-canonical amino acid utilized in medicinal chemistry to modulate peptide conformation, enhance metabolic stability, and tune receptor selectivity.[1][2][3] Unlike its 3,4-difluoro or 4-fluoro analogs, the 2,6-substitution pattern creates a unique steric and electrostatic environment ("fluorine clamp") that restricts rotameric freedom and inverts the quadrupole moment of the phenyl ring, favoring specific
This guide addresses the critical challenges in sourcing and utilizing this building block: supply chain fragmentation , steric hindrance in Solid Phase Peptide Synthesis (SPPS) , and racemization risks driven by the electron-withdrawing nature of the fluorinated side chain.
Part 1: The Chemical Profile
To effectively source and use this molecule, one must first define its rigorous chemical specifications to avoid procuring the wrong isomer or low-quality material.
Core Specifications
| Attribute | Specification | Technical Note |
| Chemical Name | N-Fmoc-2,6-difluoro-L-phenylalanine | Ensure "L" configuration is explicitly stated. |
| CAS Number | 1235005-44-3 | Note:[1][2][4][5][6] CAS 198560-43-9 refers to the 3,4-difluoro isomer.[7] |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | MW: 423.41 g/mol |
| Purity (HPLC) | Critical for SPPS to prevent deletion sequences. | |
| Chiral Purity (ee) | Fluorinated phenylalanines are prone to racemization during manufacture. | |
| Solubility | Soluble in DMF, DMSO | Hydrophobic character is higher than native Phe. |
The "2,6-Difluoro" Effect
The 2,6-substitution places fluorine atoms at the ortho positions relative to the peptide backbone. This has two major effects:
-
Conformational Locking: The steric bulk of the fluorines restricts the rotation of the
and torsion angles, often locking the side chain into specific rotamers that can stabilize bioactive conformations. -
Electronic Modulation: The strong electronegativity of fluorine (
) pulls electron density from the aromatic ring, reducing the electron density of the -system. This facilitates interactions with electron-rich residues (e.g., native Phe, Tyr, Trp) via offset-stacked geometries.
Part 2: Supplier Landscape & Sourcing Strategy
Fmoc-2,6-F2-Phe-OH is not a "commodity" amino acid like Fmoc-Phe-OH. It is a Tier 2 Specialty Building Block , meaning it is often stocked by specialized catalog vendors but may require lead times for bulk orders (>100g).
Supplier Categorization
Tier 1: Specialty Building Block Suppliers (Primary Sources)
These vendors typically hold stock (1g – 25g) and provide CoA with chiral analysis.
-
Advanced ChemTech: Lists as Fmoc-Phe(2,6-DiF)-OH. Known for high-quality SPPS reagents.
-
AChemBlock: Reliable source for fluorinated building blocks. Catalog ID: P42126.
-
BLDpharm: Good availability for research-scale quantities (mg to g).
Tier 2: Custom & Bulk Synthesis (Secondary Sources)
Use these for scale-up (>100g) or if Tier 1 stock is depleted.
-
Enamine: World’s largest stock of building blocks; excellent for "Make-on-Demand" if out of stock.
-
Chem-Impex International: Often stocks fluorinated analogs; requires specific inquiry for the 2,6-isomer.
-
Watanabe Chemical (Japan): High-quality peptide reagent specialist.
Sourcing Decision Matrix (DOT Diagram)
The following workflow illustrates the logic for selecting a supplier based on project phase and risk tolerance.
Caption: Decision matrix for sourcing Fmoc-2,6-F2-Phe-OH, prioritizing stock availability for small scales and custom synthesis for bulk.
Part 3: Technical Application Guide (SPPS)
Integrating Fmoc-2,6-F2-Phe-OH into a peptide sequence requires modified protocols due to steric hindrance and electronic activation .
Challenge 1: Steric Hindrance
The ortho-fluorines create steric clash with the incoming amino acid's activating group and the resin-bound peptide's N-terminus.
-
Standard Protocol: 3 eq. AA, 3 eq.[8] HBTU, 6 eq. DIEA (1 hour). Risk: Incomplete coupling (deletion sequences).[9]
-
Optimized Protocol: Use HATU or PyBOP (stronger activators) and extend reaction time.
Challenge 2: Racemization Risk
The electron-withdrawing fluorine atoms on the phenyl ring exert an inductive effect (
-
Risk: Prolonged exposure to base (during Fmoc removal of the next cycle or during slow coupling) can lead to proton abstraction and racemization (L
D). -
Mitigation: Use Oxyma Pure as an additive to suppress racemization and avoid "pre-activation" times longer than 2-3 minutes.
Validated Coupling Protocol
This protocol is designed for a 0.1 mmol scale on Rink Amide resin.[9]
| Step | Reagent | Conditions | Mechanism/Reasoning |
| 1. Swelling | DMF | 30 min | Ensures resin accessibility. |
| 2. Deprotection | 20% Piperidine/DMF | 2 x 5 min | Standard Fmoc removal. Wash 5x DMF. |
| 3. Activation | Fmoc-2,6-F2-Phe-OH (4 eq)HATU (3.8 eq)HOAt (4 eq) - OptionalDIEA (8 eq) | Pre-activate for 30 sec ONLY | Minimized pre-activation prevents racemization of the activated ester. HATU overcomes steric bulk. |
| 4. Coupling | Above mixture | 2 hours (Double couple if >10 AA) | Extended time ensures completion despite steric hindrance. |
| 5. Capping | Acetic Anhydride/Pyridine | 10 min | Terminates unreacted chains to simplify purification. |
SPPS Workflow Diagram (DOT)
Caption: Optimized SPPS cycle for Fmoc-2,6-F2-Phe-OH, highlighting the critical "Check" step to prevent deletions.
Part 4: Quality Control & Validation
Upon receipt of the material and after synthesis, rigorous QC is required.
-
Identity Verification (
-NMR):-
The 2,6-difluoro pattern yields a distinct chemical shift compared to 3,4- or 4-fluoro analogs.
-
Expected Signal: A triplet or multiplet (due to H-F coupling) typically upfield relative to monofluorinated variants.
-
-
Chiral Purity (Marfey's Method or Chiral HPLC):
-
Peptide Integrity:
-
Use UPLC-MS to detect "Des-Fluoro" impurities (mass -36 Da) or "Deletion" sequences (mass -423 Da).
-
References
-
National Institutes of Health (NIH). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC7255655. Retrieved from [Link]
Sources
- 1. 1235005-44-3|Fmoc-Phe(2,6-DiF)-OH|BLD Pharm [bldpharm.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. C24H19F2NO4_Molecular formula [molbase.com]
- 4. N-Fmoc-2,6-difluoro-L-phenylalanine 95% | CAS: 1235005-44-3 | AChemBlock [achemblock.com]
- 5. Page loading... [guidechem.com]
- 6. N-Fmoc-2,6-difluoro-L-phenylalanine | 1235005-44-3 [chemicalbook.com]
- 7. H52057.MD [thermofisher.com]
- 8. 国肽生物 [bankpeptide.com]
- 9. benchchem.com [benchchem.com]
- 10. 13200-85-6 For-Phe-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]
